molecular formula C7H11N3O2 B13945285 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-20-3

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B13945285
CAS No.: 38074-20-3
M. Wt: 169.18 g/mol
InChI Key: REDXCMZCCZLQCV-UHFFFAOYSA-N
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Description

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which is central to its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can influence a range of physiological processes, including neurotransmission and metabolic pathways .

Properties

CAS No.

38074-20-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

8-amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-9-6(11)4-2-3-5(7(9)12)10(4)8/h4-5H,2-3,8H2,1H3

InChI Key

REDXCMZCCZLQCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CCC(C1=O)N2N

Origin of Product

United States

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